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Compound of Interest

Compound Name: 3,4,6-Tribromo-8-methylquinoline

CAS No.: 1208470-26-1

Cat. No.: B566725 Get Quote

Executive Summary & Application Context
Halogenated quinolines are critical scaffolds in medicinal chemistry, particularly for antimalarial

(chloroquine analogues) and anticancer (topoisomerase inhibition) applications. The specific

substitution pattern of 3,4,6-Tribromo-8-methylquinoline presents unique crystal engineering

opportunities compared to standard quinoline derivatives:

Halogen Bonding: The 3, 4, and 6 positions allow for multidirectional Type II halogen bonding

(

), critical for stabilizing protein-ligand complexes.

Steric Modulation: The 8-methyl group introduces steric bulk that disrupts the standard

planar

-stacking observed in non-methylated analogues, potentially increasing solubility—a key
parameter in drug formulation.

Heavy Atom Phasing: The tri-bromo substitution provides significant anomalous scattering

power, making this molecule an excellent heavy-atom derivative for phasing macromolecular

structures.
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The following table contrasts the target molecule's predicted properties against the

experimentally verified data of its closest structural analogue, 3,6,8-Tribromoquinoline.

Crystallographic
Parameter

Benchmark

Analogue (3,6,8-
Tribromoquinoline)
[1]

Target Molecule

(3,4,6-Tribromo-8-
methylquinoline)

Structural Implication

Crystal System Monoclinic
Predicted:[1]

Monoclinic or Triclinic

8-Me lowers

symmetry by

disrupting

plane.

Space Group (Centrosymmetric)

Predicted:

or

Common for bulky

organic heterocycles.

Unit Cell (

)
3.98 Å Est: 7.2 - 7.5 Å

8-Me prevents the

short axis (3.98Å)

stacking.

Unit Cell (

)
12.42 Å Est: 13.0 - 14.5 Å

Expansion due to 4-Br

steric bulk.

Packing Motif

Planar

-

stacking (3.80 Å

centroid)

Herringbone or

Slipped Stack

8-Me twists the aryl-

aryl interface.

Interactions Weak
Strong

&

3,4-Br proximity

induces halogen

repulsion/bonding.

Density (

)
~2.49 g/cm³ Est: 2.1 - 2.3 g/cm³

Methyl group

decreases packing

efficiency.
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Key Structural Differentiators[2]
The 8-Methyl "Twist": In the benchmark (3,6,8-tribromo), the molecule is nearly planar (max

deviation 0.11 Å).[2] In the target (8-methyl), the steric clash between the methyl hydrogens

and the peri-position (C1/N) or adjacent molecules forces a twist, reducing lattice energy and

likely lowering the melting point compared to the benchmark (

441 K).

The 4-Bromo Effect: Unlike the 3,6,8-analogue, the target possesses a bromine at the 4-

position. This is the "bay region" of the quinoline. This atom is sterically crowded by the C5-

proton, often forcing the Br atom out of the aromatic plane, creating a chiral twist in the

crystal lattice (atropisomerism potential).

Experimental Protocols
A. Synthesis & Purification Workflow
To obtain diffraction-quality crystals, purity must exceed 99%. The synthesis poses a

regioselectivity challenge.

Precursor: 8-Methylquinoline.[3][4]

Method: Stepwise bromination is required because direct bromination favors the 5,7-

positions.

Gould-Jacobs Reaction: Convert 2-methylaniline to 4-hydroxy-8-methylquinoline.

Bromination (C3): Electrophilic substitution on the activated 4-hydroxy intermediate.

Aromatization (C4): Conversion of 4-OH to 4-Br using

.

Final Bromination (C6): Standard electrophilic bromination (often occurs concurrently or

requires specific catalyst like

).
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B. Crystallization Protocol (Slow Evaporation)
This method is optimized for halogenated quinolines to minimize twinning.

Solvent Selection: Dissolve 20 mg of purified 3,4,6-Tribromo-8-methylquinoline in 2 mL of

Chloroform/Ethanol (3:1 v/v).

Reasoning: Chloroform solubilizes the heavy halogenated core; Ethanol promotes

hydrogen bonding networks if trace water is present.

Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean borosilicate vial.

Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Hexane.

Cap the large jar.

Mechanism:[3][5][6] Hexane (antisolvent) slowly diffuses into the chloroform, gently

lowering solubility and growing single blocks rather than needles.

Harvesting: Crystals typically form within 48-72 hours. Select block-like specimens (

mm) under polarized light.

C. Data Collection Strategy
Radiation: Use Mo Kngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

(

Å).[5][7][8]

Why: Cu K

causes significant absorption fluorescence with three bromine atoms (

will be >10 mm⁻¹), degrading data quality.

Temperature: Collect at 100 K.
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Why: Reduces thermal vibration of the heavy bromine atoms, improving resolution of the

methyl group disorder.

Structural Characterization Workflow
The following diagram outlines the logical flow from synthesis to structural validation,

highlighting the decision nodes for successful phasing.
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Synthesis: 8-Methylquinoline Precursor

Functionalization: POBr3 / Br2
(Target: 3,4,6-TriBr)
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Caption: Integrated workflow for the synthesis, crystallization, and crystallographic solution of

tribromo-methylquinoline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Crystal Structure Guide: 3,4,6-Tribromo-8-
methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b566725#crystal-structure-data-for-3-4-6-tribromo-8-
methylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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